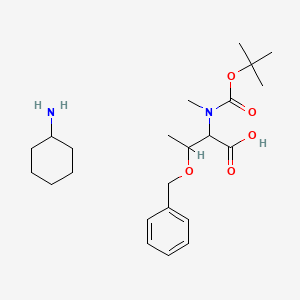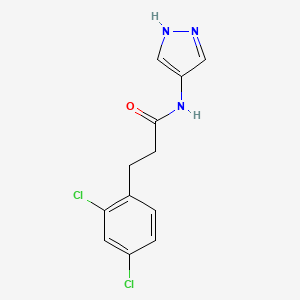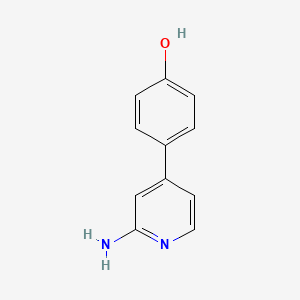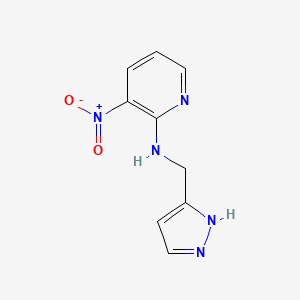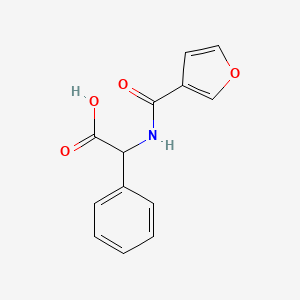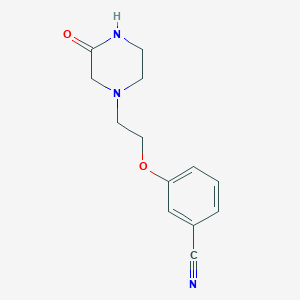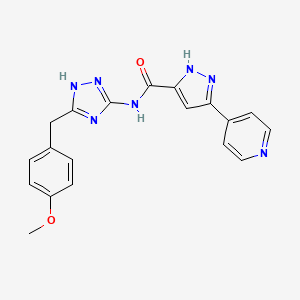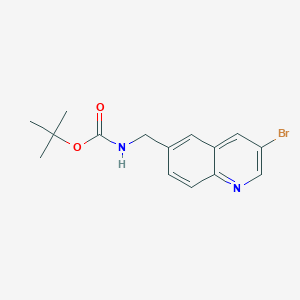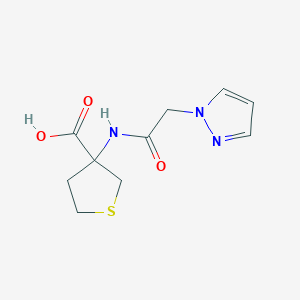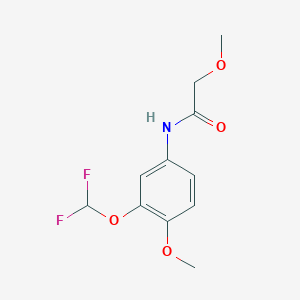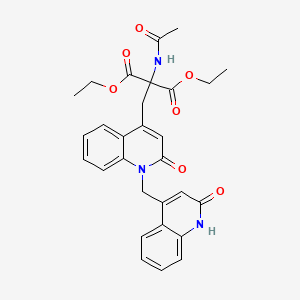
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including amide, ester, and ketone, makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Malonate Group: The diethyl malonate is then introduced through a nucleophilic substitution reaction, where the malonate anion attacks the electrophilic carbon of the quinoline derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce the quinoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinoline ring or the malonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.
Scientific Research Applications
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-3-yl)methyl)malonate
- Diethyl 2-acetamido-2-((2-oxo-1,2-dihydroquinolin-5-yl)methyl)malonate
Uniqueness
Diethyl 2-acetamido-2-((2-oxo-1-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)-1,2-dihydroquinolin-4-yl)methyl)malonate is unique due to the presence of two quinoline rings, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and organic materials.
Properties
Molecular Formula |
C29H29N3O7 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[[2-oxo-1-[(2-oxo-1H-quinolin-4-yl)methyl]quinolin-4-yl]methyl]propanedioate |
InChI |
InChI=1S/C29H29N3O7/c1-4-38-27(36)29(31-18(3)33,28(37)39-5-2)16-19-15-26(35)32(24-13-9-7-11-22(19)24)17-20-14-25(34)30-23-12-8-6-10-21(20)23/h6-15H,4-5,16-17H2,1-3H3,(H,30,34)(H,31,33) |
InChI Key |
ATQDQKPANJDKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=O)N(C2=CC=CC=C21)CC3=CC(=O)NC4=CC=CC=C43)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


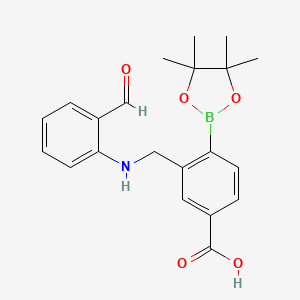

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
